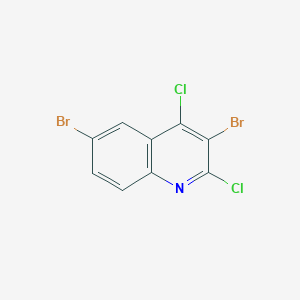

3,6-Dibromo-2,4-dichloroquinoline

Description

Properties

Molecular Formula |

C9H3Br2Cl2N |

|---|---|

Molecular Weight |

355.84 g/mol |

IUPAC Name |

3,6-dibromo-2,4-dichloroquinoline |

InChI |

InChI=1S/C9H3Br2Cl2N/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3H |

InChI Key |

XBFYQQSUISYCNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dibromo 2,4 Dichloroquinoline and Analogous Polyhalogenated Quinoline Derivatives

Strategic Approaches to Halogenation in the Quinoline (B57606) Nucleus

The controlled introduction of multiple halogen atoms onto the quinoline scaffold is paramount for the synthesis of complex derivatives. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictates the regioselectivity of halogenation reactions. Strategic approaches often involve a combination of direct halogenation, de novo ring construction with halogenated precursors, and halogen exchange reactions.

Direct Halogenation Protocols: Reagents, Catalysis, and Regioselectivity

Direct halogenation of the quinoline ring is a primary method for introducing halogen substituents. The choice of halogenating agent, catalyst, and reaction conditions determines the position and extent of halogenation. Electrophilic substitution on the benzene ring of quinoline typically occurs at the C5 and C8 positions, while the pyridine ring is generally deactivated. However, halogenation at C3 can be achieved under specific conditions, often involving radical mechanisms or electrophilic attack on an activated precursor like a quinolone.

Commonly employed halogenating reagents include:

N-Halosuccinimides (NCS, NBS, NIS): These reagents are widely used for chlorination, bromination, and iodination, respectively, often under mild conditions. They can be activated by light, radical initiators, or acids. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source researchgate.netyoutube.com.

Molecular Halogens (Cl₂, Br₂, I₂): These are powerful halogenating agents, but their reactions can sometimes lack selectivity, leading to mixtures of products. The bromination of quinoline hydrochlorides is a known method to introduce bromine at the 3-position researchgate.net.

Hypervalent Iodine Reagents: Reagents like Phenyliodine diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA) in combination with potassium halides can promote regioselective C3-halogenation of 4-quinolones under mild, room-temperature conditions nih.gov.

The regioselectivity of these reactions is highly dependent on the existing substituents on the quinoline ring. Electron-donating groups on the benzene ring activate it towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. For the synthesis of 3,6-Dibromo-2,4-dichloroquinoline, a pre-existing bromo group at the 6-position would direct further electrophilic substitution, while the chloro groups at C2 and C4 would deactivate the pyridine ring, making direct halogenation at C3 challenging without specific activation.

Condensation and Cyclization Reactions for De Novo Quinoline Ring Construction

Building the quinoline ring from acyclic, pre-halogenated precursors is a powerful strategy to ensure the correct placement of substituents that are difficult to introduce via direct halogenation. Several classic named reactions are employed for this purpose, allowing for the construction of the quinoline core with defined substitution patterns.

Combes Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones google.com. By using a halogenated aniline (B41778), such as 4-bromoaniline (B143363), a halogen can be incorporated into the 6-position of the resulting quinoline.

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions nih.gov. Similar to the Combes synthesis, starting with a halogenated aniline introduces a halogen onto the benzene portion of the quinoline ring.

Friedländer Annulation: This is a versatile reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group nih.gov. This method is particularly useful for creating polysubstituted quinolines and can be performed under both acidic and basic conditions, as well as under microwave irradiation with solid catalysts like Nafion NR50 for a more environmentally friendly approach chemicalbook.com.

A key intermediate for the synthesis of 3,6-Dibromo-2,4-dichloroquinoline is 6-bromo-4-hydroxy-2-quinolone . This can be synthesized from 4-bromoaniline and a malonic acid derivative, such as diethyl malonate or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by thermal cyclization, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent asianpubs.org.

Table 1: Key Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Combes Synthesis | Anilines, β-Diketones | Acid-catalyzed, forms 2,4-disubstituted quinolines. |

| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Acid-catalyzed, can produce complex substitution patterns. |

| Friedländer Annulation | 2-Aminoaryl Aldehydes/Ketones, α-Methylene Carbonyls | Versatile, can be catalyzed by acids or bases. |

| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Leads to 4-hydroxyquinolines, a key intermediate class nih.gov. |

Halogen Exchange Reactions in Quinoline Systems

Halogen exchange reactions provide a route to introduce specific halogens or to replace less reactive halogens with more reactive ones. A particularly important transformation in the context of polyhalogenated quinoline synthesis is the conversion of 4-hydroxy-2-quinolones into 2,4-dichloroquinolines. This is typically achieved by treatment with a strong chlorinating agent.

The most common reagent for this conversion is phosphorus oxychloride (POCl₃) , often used in excess and sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline tandfonline.comgoogle.com. This reaction proceeds via the formation of phosphate (B84403) esters at the hydroxyl and keto groups, which are subsequently displaced by chloride ions. For the synthesis of the target molecule, treatment of 6-bromo-4-hydroxy-2-quinolone with POCl₃ would yield 6-bromo-2,4-dichloroquinoline (B1394914) , a crucial precursor.

Another type of halogen exchange is the metal-halogen exchange, which typically involves the reaction of an organolithium reagent with an aryl halide to form a lithiated species rsc.org. While powerful for functionalization, this method is less commonly used for the direct synthesis of polyhalogenated quinolines where multiple stable halogen atoms are desired in the final product.

Convergent and Divergent Synthetic Routes to 3,6-Dibromo-2,4-dichloroquinoline

The synthesis of a molecule with a specific polysubstitution pattern like 3,6-Dibromo-2,4-dichloroquinoline can be approached through either a divergent or a convergent strategy. A divergent synthesis starts from a common intermediate and introduces diversity through a series of subsequent reactions. A convergent synthesis involves the preparation of complex fragments that are then combined in the final stages.

A plausible divergent synthetic route for 3,6-Dibromo-2,4-dichloroquinoline is outlined below:

Step 1: Synthesis of 6-bromo-4-hydroxy-2-quinolone. This is achieved through the condensation of 4-bromoaniline with a malonic acid equivalent, followed by thermal cyclization researchgate.netasianpubs.org.

Step 2: Synthesis of 6-bromo-2,4-dichloroquinoline. The quinolone from step 1 is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl and keto-oxygen with chlorine atoms mdpi.com.

Step 3: Bromination to yield 3,6-Dibromo-2,4-dichloroquinoline. The final step involves the regioselective bromination of 6-bromo-2,4-dichloroquinoline at the C3 position. This can be challenging due to the deactivated nature of the pyridine ring. However, radical bromination using N-bromosuccinimide (NBS) with a radical initiator, or electrophilic bromination under forcing conditions, could potentially achieve this transformation.

Multi-Component Reactions and One-Pot Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve the efficiency of a synthetic sequence. For instance, the conversion of anilines to 2,4-dichloroquinolines using malonic acid and POCl₃ can be performed as a one-pot procedure, sometimes enhanced by microwave irradiation tandfonline.com. A one-pot process for the synthesis of the target molecule could potentially combine the chlorination and subsequent bromination of a 6-bromo-4-hydroxy-2-quinolone precursor, although careful control of reaction conditions would be critical to ensure selectivity.

Optimized Reaction Parameters for Yield and Purity Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in multi-step syntheses of polyhalogenated quinolines. Key parameters to consider include:

Catalyst Selection: In cyclization reactions like the Friedländer synthesis, the choice of acid or base catalyst can significantly impact the reaction rate and yield. Lewis acids such as iron(III) chloride have been shown to catalyze the cascade reaction between anilines, aldehydes, and nitroalkanes to form substituted quinolines. For halogenation steps, the choice of catalyst can influence regioselectivity.

Solvent and Temperature: The polarity of the solvent can affect the solubility of reactants and intermediates, influencing reaction rates. Temperature control is critical, especially in exothermic reactions like those involving POCl₃, and for controlling the selectivity of halogenation reactions where multiple sites are available for substitution.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time to maximize product formation and minimize the formation of by-products.

Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields for quinoline synthesis, such as in one-pot syntheses of 2,4-dichloroquinolines tandfonline.com.

Purification Techniques: Due to the potential for isomeric by-products in halogenation reactions, efficient purification methods such as column chromatography or recrystallization are essential to obtain the target compound with high purity.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Divergent Synthesis | Allows for the creation of a library of analogues from a common intermediate. | Can be lengthy, with overall yield decreasing at each step. |

| Convergent Synthesis | Generally higher overall yields for complex molecules. | Requires more complex starting materials. |

| Multi-Component Reactions | High atom economy, efficiency, and diversity. | May not be suitable for highly specific substitution patterns. |

| One-Pot Procedures | Reduced work-up, solvent waste, and time. | Requires compatible reaction conditions for all steps. |

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

Traditional methods for synthesizing quinoline derivatives often involve harsh conditions, such as high temperatures, long reaction times, and the use of hazardous organic solvents and stoichiometric proportions of toxic chemicals. nih.gov These drawbacks have significant economic and environmental impacts, prompting a shift towards more sustainable practices. nih.gov The application of green chemistry principles to the synthesis of halogenated quinolines aims to mitigate these issues by focusing on waste prevention, atom economy, and the use of less hazardous substances. ijpsjournal.comresearchgate.net

Key green approaches in quinoline synthesis include:

Use of Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethylene (B1197577) glycol is a primary focus. researchgate.net Water, in particular, is an ideal solvent due to its low cost and minimal environmental impact. researchgate.net

Energy-Efficient Techniques: Microwave and ultrasound-assisted syntheses have emerged as powerful tools. nih.gov These methods can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. nih.govmdpi.com

Catalysis: The use of reusable and eco-friendly catalysts, including nanocatalysts, can enhance reaction efficiency and selectivity while minimizing waste. researchgate.netnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple steps are combined into a single operation (one-pot synthesis) or where multiple starting materials react in a single step (multicomponent reactions) reduces the need for intermediate separation and purification, thereby saving time, resources, and reducing waste. nih.govrsc.org These strategies are noted for their high atom economy and ability to create molecular diversity efficiently. rsc.org

By integrating these principles, chemists are developing cleaner and more efficient routes to halogenated quinolines, aligning with the growing demand for sustainable chemical manufacturing. researchgate.net

Catalytic Strategies for Positional Selectivity in Halogenation

Transition Metal-Catalyzed Halogenation (e.g., Fe(III), Cu(I))

Transition metal catalysts are highly effective in directing the halogenation of quinoline derivatives. rsc.org Iron and copper complexes, in particular, have been successfully employed to achieve high regioselectivity. These metals can coordinate to a directing group on the quinoline substrate, bringing the halogenating agent into close proximity to a specific C–H bond and facilitating its functionalization.

For instance, an iron(III)-catalyzed protocol has been developed for the selective halogenation of 8-amidoquinolines in water under mild, room-temperature conditions. researchgate.net This method uses air as the oxidant and can employ various halogen sources, affording the 5-halogenated products in excellent yields. researchgate.net The proposed mechanism for this transformation likely involves a single-electron transfer (SET) process. researchgate.net Similarly, copper(I) and other metals like palladium have been used to mediate remote C5- and/or C7-halogenation of the quinoline core. rsc.org The presence of the chelating nitrogen atom in the quinoline ring facilitates the formation of cyclometallated complexes, which is key to achieving selective C-H activation. nih.gov

| Catalyst | Substrate | Halogen Source | Key Conditions | Position Selectivity | Reference |

|---|---|---|---|---|---|

| Iron(III) | 8-Amidoquinolines | NXS, X₂ (X = Br, I) | Water, Room Temperature, Air (oxidant) | C5 | researchgate.net |

| Copper(I)/Copper(II) | 8-Substituted Quinolines | CuBr, CuBr₂ | Varies | C5 and/or C7 | rsc.orgresearchgate.net |

| Palladium | 8-Substituted Quinolines | Varies | Varies | C5 and/or C7 | rsc.org |

Electrochemical Halogenation Methods and Mechanisms

Electrochemical synthesis offers a green and efficient alternative for the halogenation of quinolines, avoiding the need for toxic metal catalysts and chemical oxidants. organic-chemistry.org In this method, an electric current is used to drive the halogenation reaction. Typically, simple and inexpensive potassium or sodium halides (KX or NaX) serve as both the halogen source and the electrolyte. organic-chemistry.orgnih.gov

The reaction is performed in an undivided cell, often using platinum electrodes. organic-chemistry.org The mechanism involves the oxidation of the halide ion (X⁻) at the anode to generate a halogen radical (X•) or molecular halogen (X₂). This reactive halogen species then attacks the quinoline substrate. Mechanistic studies suggest the involvement of radical pathways in these transformations. organic-chemistry.orgnih.gov This approach has been successfully applied to the C3–H halogenation of quinoline-4(1H)-ones with high regioselectivity and has been demonstrated to be scalable to the gram level. organic-chemistry.org The broad substrate scope and environmentally friendly nature of electrochemical halogenation make it a promising strategy for synthesizing polyhalogenated quinolines. nih.gov

| Halogen Source/Electrolyte | Substrate | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Potassium Halides (KI, KBr, KCl) | Quinoline-4(1H)-ones | Methanol | Undivided cell, Pt electrodes, 10 mA constant current | High yields of C3-halogenated products | organic-chemistry.org |

| Sodium Halides (NaBr, NaCl) | Arenes and Heteroarenes | N,N-dimethylformamide (DMF)/H₂O | Constant current, oxidant-free | Broad scope for C-H halogenation | nih.gov |

Metal-Free and Radical-Based Halogenation Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free halogenation protocols have gained significant attention. researchgate.net These methods often rely on the generation of halogen radicals from readily available and inexpensive sources under mild conditions. rsc.org

A common strategy involves the use of N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acids (TCCA, TBCA) as the halogen source. researchgate.netrsc.org For example, an operationally simple, metal-free protocol for the C5–H halogenation of 8-substituted quinolines uses trihaloisocyanuric acid at room temperature and proceeds open to the air. rsc.orgresearchgate.net This reaction demonstrates high generality and complete regioselectivity in most cases. researchgate.net Another efficient method achieves C5-selective halogenation of quinoline derivatives in water using N-halosuccinimides without any additional oxidants or additives. rsc.org Radical-promoted cyclization of arylamine precursors mediated by reagents like N-bromosuccinamide (NBS) under visible light also provides an alternative route to substituted quinolines. mdpi.com These protocols are highly valued for their operational simplicity, cost-effectiveness, and reduced environmental footprint.

| Reagent | Halogen Source | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Trihaloisocyanuric Acid (TCCA/TBCA) | Inbuilt | Acetonitrile, Room Temperature, Open Air | C5 | rsc.orgresearchgate.net |

| N-Halosuccinimides (NCS, NBS, NIS) | Inbuilt | Water, Metal-free | C5 | rsc.org |

| N-Bromosuccinamide (NBS) | Inbuilt | Visible light, Radical initiator | Varies (used in cyclization) | mdpi.com |

Synthetic Challenges and Future Directions in Halogenated Quinoline Synthesis

Despite significant progress, the synthesis of specifically substituted polyhalogenated quinolines like 3,6-Dibromo-2,4-dichloroquinoline remains challenging. Several key obstacles must be addressed to advance the field.

Synthetic Challenges:

Regioselectivity: Controlling the exact position of multiple halogen substituents on the quinoline ring is a primary difficulty. Many classical methods, such as the Skraup and Friedländer syntheses, can result in mixtures of products, especially with substituted anilines, and often require harsh acidic conditions or high temperatures. nih.govnih.gov

Harsh Reaction Conditions: Many traditional protocols require aggressive reagents, high temperatures, and long reaction times, leading to side reactions, low yields, and significant environmental waste. nih.gov

Substrate Scope: Some of the more selective modern methods are limited to a narrow range of substrates, often requiring a specific directing group at a particular position (e.g., the 8-position) to achieve C-H activation. rsc.org

Step Economy and Scalability: Synthesizing polysubstituted quinolines often involves multiple, sequential steps, which is inefficient. Developing scalable, one-pot procedures that can introduce multiple different halogens in a controlled manner is a major goal.

Future Directions: The future of halogenated quinoline synthesis will likely focus on overcoming these challenges by embracing principles of green and sustainable chemistry. researchgate.net There is a clear trend towards the development of novel catalytic systems—both transition-metal-based and metal-free—that offer higher selectivity and efficiency under milder conditions. The expansion of electrochemical methods is particularly promising, as it minimizes the use of chemical reagents and offers a clean, scalable platform for synthesis. organic-chemistry.orgnih.gov Furthermore, continued exploration of multicomponent and domino reactions will be crucial for improving step economy and enabling the rapid construction of complex, polyfunctionalized quinoline scaffolds from simple precursors. rsc.org

Elucidation of Chemical Reactivity and Advanced Functionalization of 3,6 Dibromo 2,4 Dichloroquinoline

Mechanistic Understanding of Halogen Reactivity on the Quinoline (B57606) Ring

The reactivity of the four halogen substituents on the 3,6-Dibromo-2,4-dichloroquinoline core is dictated by a combination of electronic and steric factors inherent to the quinoline ring system. The nitrogen atom significantly influences the electron distribution, rendering the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack. imperial.ac.ukquimicaorganica.org

Nucleophilic Substitution Patterns at Bromine and Chlorine Centers

Nucleophilic aromatic substitution (SNAr) on halogenated quinolines is a fundamental transformation. The positions on the pyridine (B92270) ring (C2 and C4) are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. This effect allows for the formation of a stable Meisenheimer-type intermediate where the negative charge is delocalized onto the electronegative nitrogen. imperial.ac.ukquimicaorganica.org Consequently, the chlorine atoms at the C2 and C4 positions are more labile towards nucleophilic substitution compared to the bromine atoms on the carbocyclic ring (C6 and C3).

Studies on 2,4-dichloroquinazolines, a related heterocyclic system, have shown that nucleophilic attack occurs preferentially at the C4 position. mdpi.com This regioselectivity is attributed to the C4 carbon having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com While the C2 position is also activated, it can be slightly less reactive than C4 due to potential steric hindrance from the nitrogen's lone pair. quimicaorganica.org Therefore, in 3,6-Dibromo-2,4-dichloroquinoline, a nucleophile would be expected to first replace the chlorine at C4, followed by the chlorine at C2. The bromine atoms at C3 and C6 are significantly less reactive towards SNAr unless under harsh conditions or when activated by other means.

The general order of leaving group ability in nucleophilic substitution reactions is I > Br > Cl > F. However, in the context of the activated quinoline ring, the electronic activation at C2 and C4 makes the attached chlorines the primary sites for substitution.

Oxidative and Reductive Transformations of Halogenated Quinoline Cores

The halogenated quinoline core can undergo various oxidative and reductive transformations. Reductive dehalogenation, for instance, can be achieved using anaerobic microorganisms or specific chemical reagents. Studies on dichloroanilines have demonstrated that microorganisms can reductively remove chlorine atoms from aromatic rings. nih.gov Similar principles could apply to haloquinolines, potentially offering a green chemistry approach for selective dehalogenation.

Oxidative reactions, while less common for the quinoline core itself, can be relevant in the context of functional groups attached to the ring. For example, oxidative cyclization of phenolic amides has been explored, though it is often a challenging transformation. youtube.com For the 3,6-Dibromo-2,4-dichloroquinoline scaffold, oxidative transformations would likely target substituents introduced through functionalization rather than the core itself, which is relatively electron-poor and thus resistant to oxidation.

Transition Metal-Catalyzed Cross-Coupling Reactions of 3,6-Dibromo-2,4-dichloroquinoline

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of polyhalogenated heterocycles like 3,6-Dibromo-2,4-dichloroquinoline. researchgate.netresearchgate.netthieme-connect.de The regioselectivity of these reactions is primarily governed by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. rsc.orgrsc.orgnih.gov The established reactivity order for halogens in oxidative addition is I > Br > Cl, which is crucial for predicting the outcome of sequential couplings. wikipedia.orgyoutube.com

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation: Regioselectivity and Scope

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. organic-chemistry.orgnih.gov For 3,6-Dibromo-2,4-dichloroquinoline, the different C-X bonds exhibit distinct reactivities, allowing for selective and sequential functionalization.

Based on the oxidative addition reactivity trend (Br > Cl), the initial Suzuki coupling is expected to occur at one of the C-Br bonds. Between the C3 and C6 positions, the C6 position on the benzene (B151609) ring is generally more reactive than the C3 position, which is influenced by the adjacent pyridine ring. Furthermore, within the pyridine ring, the C4-Cl bond is typically more reactive than the C2-Cl bond in cross-coupling reactions.

Therefore, the predicted order of reactivity for Suzuki coupling on 3,6-Dibromo-2,4-dichloroquinoline is: C6-Br > C3-Br > C4-Cl > C2-Cl .

This selectivity allows for a stepwise functionalization strategy. For instance, reacting the molecule with one equivalent of a boronic acid under mild conditions would likely lead to substitution at the C6 position. Subsequent reactions under more forcing conditions or with different catalysts could then target the other positions. researchgate.net

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Position | Halogen | Relative Reactivity | Comments |

|---|---|---|---|

| C6 | Br | 1 (Highest) | Most reactive site for initial oxidative addition. |

| C3 | Br | 2 | Second most reactive site. |

| C4 | Cl | 3 | Less reactive than C-Br bonds; more reactive than C2-Cl. mdpi.com |

This table represents a predicted reactivity order based on established principles of cross-coupling reactions.

Sonogashira, Heck, and Stille Coupling Reactions for Alkynyl and Aryl Functionalization

Similar to the Suzuki reaction, other palladium-catalyzed couplings can be used to introduce alkynyl and aryl/vinyl groups with predictable regioselectivity.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity and regioselectivity follow the same principles as the Suzuki coupling, making it possible to selectively introduce alkynyl groups at the C6-bromo position first. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction forms a C-C bond between an alkene and an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It also proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition. wikipedia.org Consequently, the C6-Br bond would be the most probable site for the initial Heck reaction, allowing for the introduction of a vinyl substituent. The reaction is stereospecific, typically yielding the trans substituted alkene. youtube.com

Stille Coupling: The Stille reaction uses an organotin reagent to couple with an organic halide. wikipedia.orglibretexts.orgsynarchive.comorganic-chemistry.org It is highly versatile, but the toxicity of tin compounds is a significant drawback. The mechanism involves oxidative addition, transmetalation, and reductive elimination, and the regioselectivity is again dictated by the C-X bond reactivity (Br > Cl). wikipedia.orglibretexts.org This would allow for the selective functionalization at C6, followed by C3, and then the chloro-positions.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Introduced Group | Predicted Site of First Reaction |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl | C6 |

| Sonogashira | R-C≡CH | Alkynyl | C6 |

| Heck | Alkene | Vinyl | C6 |

Amination and Other Heteroatom Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone for synthesizing aryl amines. The regioselectivity again depends on the relative rates of oxidative addition, favoring the C-Br bonds over the C-Cl bonds. rsc.orgnih.gov Therefore, selective amination at the C6 and C3 positions is feasible. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-amination at the brominated positions while leaving the C-Cl bonds intact for further functionalization.

Similarly, palladium-catalyzed C-O and C-S coupling reactions (Buchwald-Hartwig etherification/thioetherification) can be employed to introduce alkoxy or arylthio groups. These reactions also follow the established reactivity patterns, enabling the selective formation of C-O or C-S bonds at the more reactive C-Br positions of the quinoline core.

Derivatization Strategies for the Synthesis of Complex Quinoline-Based Structures

The polyhalogenated nature of 3,6-dibromo-2,4-dichloroquinoline offers a versatile platform for the synthesis of complex quinoline-based structures through selective functionalization. The differential reactivity of the bromine and chlorine substituents at various positions on the quinoline core allows for a stepwise and regioselective introduction of diverse functionalities. The primary strategies for derivatization revolve around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The reactivity of the halogen atoms in 3,6-dibromo-2,4-dichloroquinoline is dictated by their position on the heterocyclic ring and their intrinsic lability (Br > Cl). Generally, the chlorine atom at the C4 position is the most activated towards both nucleophilic substitution and palladium-catalyzed coupling due to the electronic influence of the ring nitrogen. Following the C4-chloro group, the bromo group at C6 on the benzene ring is often the next most reactive site in cross-coupling reactions, followed by the C2-chloro and C3-bromo positions. This hierarchy of reactivity enables a controlled, sequential functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely employed method for the arylation, heteroarylation, and vinylation of haloquinolines. wikipedia.orglibretexts.org By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve regioselective substitution on 3,6-dibromo-2,4-dichloroquinoline. For instance, milder conditions will typically favor substitution at the more reactive C4-Cl and C6-Br positions.

Below is a representative table of expected Suzuki-Miyaura coupling reactions on 3,6-dibromo-2,4-dichloroquinoline with various boronic acids. The regioselectivity can be tuned by controlling the stoichiometry of the boronic acid and the reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Expected Major Product | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | 6-Bromo-2-chloro-4-phenyl-3-bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |

| 2 | 4-Methoxyphenylboronic acid | 6-Bromo-2-chloro-4-(4-methoxyphenyl)-3-bromoquinoline | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |

| 3 | Thiophene-2-boronic acid | 6-Bromo-2-chloro-4-(thiophen-2-yl)-3-bromoquinoline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene |

Note: The above table is illustrative and based on general principles of Suzuki-Miyaura reactions on haloquinolines. Actual yields and regioselectivity may vary.

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further transformations. The reaction typically proceeds with high selectivity at the more reactive C4 and C6 positions.

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Expected Major Product | Catalyst System | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | 6-Bromo-2-chloro-4-(phenylethynyl)-3-bromoquinoline | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF |

| 2 | Trimethylsilylacetylene | 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-3-bromoquinoline | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF |

Note: This table represents expected outcomes for Sonogashira coupling reactions.

The electron-deficient nature of the pyridine ring in the quinoline system, further enhanced by the presence of electron-withdrawing chlorine atoms, makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The C4-chloro substituent is particularly prone to displacement by a wide range of nucleophiles.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| 1 | Morpholine (B109124) | 4-(3,6-Dibromo-2-chloroquinolin-4-yl)morpholine | Heat in excess morpholine or with a base like K₂CO₃ in DMF |

| 2 | Sodium methoxide | 3,6-Dibromo-2-chloro-4-methoxyquinoline | NaOMe in Methanol, reflux |

| 3 | Aniline (B41778) | N-(3,6-Dibromo-2-chloroquinolin-4-yl)aniline | Heat with aniline in ethanol (B145695) or with a base like Et₃N |

Note: The presented reactions are based on the known reactivity of 2,4-dichloroquinolines towards nucleophiles.

By employing a combination of these derivatization strategies, a vast array of complex quinoline-based structures can be accessed from 3,6-dibromo-2,4-dichloroquinoline. For example, a sequential approach could involve an initial SNAr reaction at the C4 position, followed by selective Suzuki-Miyaura couplings at the C6 and C3 positions, and finally a coupling reaction at the C2 position under more forcing conditions. This allows for the precise and controlled construction of highly substituted quinoline derivatives for various applications in materials science and medicinal chemistry.

Comprehensive Spectroscopic and Crystallographic Characterization for Structural Validation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3,6-Dibromo-2,4-dichloroquinoline, a series of NMR experiments would be indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, revealing the electronic environment of the three protons on the aromatic ring. The substitution pattern dictates that the protons are on the benzene (B151609) portion of the quinoline (B57606) ring at positions 5, 7, and 8. Their chemical shifts (δ), measured in parts per million (ppm), would be influenced by the deshielding effects of the halogen substituents and the aromatic system. The expected signals would likely appear in the downfield region (typically 7.0-9.0 ppm). The splitting patterns (singlet, doublet, doublet of doublets) and coupling constants (J-values) would be critical in assigning each proton to its specific position by revealing through-bond interactions with neighboring protons.

Table 1: Predicted ¹H NMR Data for 3,6-Dibromo-2,4-dichloroquinoline

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | Downfield | d (doublet) | ~9.0 (J₅,₇) |

| H-7 | Downfield | dd (doublet of doublets) | ~9.0 (J₇,₅), ~2.0 (J₇,₈) |

| H-8 | Downfield | d (doublet) | ~2.0 (J₈,₇) |

(Note: This is a predictive table based on known substituent effects on quinoline systems. Actual experimental values are required for confirmation.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with DEPT for Carbon Skeleton Assignment

The ¹³C NMR spectrum would identify all nine unique carbon atoms in the molecule. The chemical shifts of the carbons would vary significantly based on their hybridization and proximity to electronegative halogen atoms. The carbons C-2, C-4, C-3, and C-6, being directly bonded to chlorine or bromine, would be expected at specific chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. In this case, it would confirm the presence of three CH carbons and six quaternary carbons (including those bonded to halogens and the ring junction carbons).

Table 2: Predicted ¹³C NMR and DEPT Data for 3,6-Dibromo-2,4-dichloroquinoline

| Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~150-160 | No Signal (Quaternary) |

| C-3 | ~120-130 | No Signal (Quaternary) |

| C-4 | ~140-150 | No Signal (Quaternary) |

| C-4a | ~125-135 | No Signal (Quaternary) |

| C-5 | ~128-138 | Positive (CH) |

| C-6 | ~115-125 | No Signal (Quaternary) |

| C-7 | ~130-140 | Positive (CH) |

| C-8 | ~120-130 | Positive (CH) |

| C-8a | ~145-155 | No Signal (Quaternary) |

(Note: This is a predictive table. Experimental verification is necessary.)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation SpectroscopY (COSY): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, for instance, between H-5 and H-7, and between H-7 and H-8, confirming their connectivity on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). It would definitively link the proton signals for H-5, H-7, and H-8 to their corresponding carbon signals (C-5, C-7, and C-8).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₃Br₂Cl₂N. The technique's high resolution can distinguish between compounds with the same nominal mass. The isotopic pattern of the molecular ion peak would be highly characteristic, showing a complex cluster due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing the loss of specific fragments (e.g., halogen atoms, HCl, HBr), which helps to verify the substitution pattern.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3,6-Dibromo-2,4-dichloroquinoline, the FT-IR spectrum would be expected to show characteristic absorption bands.

Table 3: Predicted FT-IR Absorption Bands for 3,6-Dibromo-2,4-dichloroquinoline

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Aromatic ring and quinoline system |

| 1200-1000 | C-Cl stretching | Aryl-Chloride |

| 700-500 | C-Br stretching | Aryl-Bromide |

| 900-675 | C-H out-of-plane bending | Substituted aromatic ring |

(Note: This is a predictive table based on characteristic group frequencies.)

The spectrum would confirm the presence of the aromatic quinoline core and the carbon-halogen bonds. The specific pattern in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic system like quinoline, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

In the case of 3,6-Dibromo-2,4-dichloroquinoline, the quinoline core constitutes the primary chromophore. The electronic spectrum is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The extensive halogenation with two bromine and two chlorine atoms is anticipated to have a significant impact on these transitions. Halogens can exert both an inductive (-I) and a resonance (+R) effect. The electron-withdrawing inductive effect would tend to shift the absorption maxima to shorter wavelengths (a hypsochromic or blue shift), while the electron-donating resonance effect, where the lone pairs on the halogens can be delocalized into the aromatic ring, would lead to a shift to longer wavelengths (a bathochromic or red shift). The net effect will depend on the interplay of these opposing influences and the specific positions of the halogens on the quinoline ring. A comparative analysis with the UV-Vis spectrum of unsubstituted quinoline and other halogenated derivatives would be crucial in elucidating these electronic effects.

Table 1: Expected UV-Vis Spectral Data for 3,6-Dibromo-2,4-dichloroquinoline

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |

| Data not available | Data not available | π → π | Typically Methanol or Ethanol (B145695) |

| Data not available | Data not available | π → π | Typically Methanol or Ethanol |

| Data not available | Data not available | n → π* | Typically Methanol or Ethanol |

This table represents the type of data that would be obtained from a UV-Vis spectroscopic analysis. The actual values are pending experimental determination.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Solid-State Conformation

An SCXRD analysis would yield a detailed crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates. From this data, a three-dimensional model of the molecule can be generated, revealing the planarity of the quinoline ring and the spatial disposition of the bromine and chlorine substituents. Any deviations from ideal geometries, such as bond length distortions or out-of-plane puckering, would be quantified.

Table 2: Hypothetical Crystallographic Data for 3,6-Dibromo-2,4-dichloroquinoline

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

This table illustrates the fundamental crystallographic parameters that would be determined through SCXRD. The actual values are contingent on successful single-crystal growth and diffraction analysis.

Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H···Br, C-H···N, π-π stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of 3,6-Dibromo-2,4-dichloroquinoline, the presence of multiple halogen atoms and the aromatic quinoline system suggests the likelihood of several types of interactions influencing the solid-state architecture.

A detailed analysis of the crystal structure would likely reveal short contacts indicative of specific intermolecular forces. These could include:

Halogen Bonds (C-Br···N, C-Cl···N, C-Br···Br, etc.): The electrophilic region (σ-hole) on the bromine and chlorine atoms could interact with the lone pair of the nitrogen atom of an adjacent molecule.

Hydrogen Bonds (C-H···Br, C-H···Cl, C-H···N): The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich halogen atoms or the nitrogen atom of neighboring molecules.

π-π Stacking: The planar aromatic rings of the quinoline system can stack on top of each other, driven by van der Waals forces and electrostatic interactions between the π-electron clouds.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto a surface that is defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

For 3,6-Dibromo-2,4-dichloroquinoline, a Hirshfeld surface analysis would provide a color-coded map of the intermolecular contacts. The key parameters derived from this analysis include:

d_norm: A normalized contact distance that highlights regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds and halogen bonds.

Fingerprint Plots: Two-dimensional histograms that summarize the distribution of intermolecular contacts. These plots provide a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···Br, H···Cl, H···H, C···H) to the total Hirshfeld surface.

This quantitative analysis allows for a detailed comparison of the relative importance of various non-covalent interactions in stabilizing the crystal structure.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 3,6-Dibromo-2,4-dichloroquinoline

| Interaction Type | Predicted Contribution (%) |

| H···Br/Br···H | Data not available |

| H···Cl/Cl···H | Data not available |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Br···Br | Data not available |

| π···π | Data not available |

This table outlines the expected output from a Hirshfeld surface analysis, which would quantify the prevalence of different intermolecular contacts. The actual percentages await experimental crystallographic data and subsequent computational analysis.

In-Depth Theoretical and Computational Analysis of 3,6-Dibromo-2,4-dichloroquinoline Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of the specific compound, 3,6-dibromo-2,4-dichloroquinoline. Despite the availability of advanced computational methods that provide deep insights into the electronic structure, reactivity, and reaction mechanisms of chemical compounds, it appears that 3,6-dibromo-2,4-dichloroquinoline has not yet been a subject of such detailed investigation.

The requested analysis, which includes Density Functional Theory (DFT) calculations, high-accuracy ab initio methods, and the examination of molecular orbitals, electrostatic potentials, and Fukui functions, requires specific research data that is currently not available in published studies. Similarly, computational modeling to investigate reaction mechanisms, characterize transition states, and predict regioselectivity for this particular molecule has not been documented.

While general methodologies for these types of computational studies are well-established and have been applied to a wide range of other quinoline derivatives and halogenated compounds, the specific application to 3,6-dibromo-2,4-dichloroquinoline is absent from the current body of scientific work. The generation of scientifically accurate data tables and detailed research findings, as specified, is therefore not possible.

Further research focusing specifically on the quantum chemical properties and reaction dynamics of 3,6-dibromo-2,4-dichloroquinoline would be necessary to provide the detailed theoretical and computational insights requested. Without such dedicated studies, any discussion on its electronic structure and reactivity would be purely speculative and would not meet the standards of scientific accuracy.

Theoretical and Computational Chemistry Studies of 3,6 Dibromo 2,4 Dichloroquinoline

Conformational Analysis and Tautomerism Studies

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the conformational analysis and tautomerism of 3,6-Dibromo-2,4-dichloroquinoline. While computational chemistry is a powerful tool for investigating the structural and energetic properties of molecules, it appears that this particular substituted quinoline (B57606) has not been the subject of dedicated research in these areas.

In general, conformational analysis of quinoline derivatives would involve the study of the molecule's different spatial arrangements, or conformers, that arise from the rotation around single bonds. For a molecule like 3,6-Dibromo-2,4-dichloroquinoline, which has a rigid quinoline core, significant conformational flexibility is not expected, as the primary structure is a fused bicyclic system. The orientation of the halogen substituents would be the main variable, but these are directly attached to the aromatic rings, and their rotation would not lead to distinct, stable conformers in the same way as, for example, substituents on a flexible alkyl chain.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain quinoline derivatives, particularly those with hydroxyl or amino substituents. These can exist in equilibrium between different tautomeric forms, such as the keto-enol or imine-enamine tautomerism. For 3,6-Dibromo-2,4-dichloroquinoline, the potential for tautomerism is not immediately obvious from its structure as it lacks the typical functional groups that readily undergo such transformations. Any investigation into its tautomeric possibilities would require high-level quantum chemical calculations to determine the relative energies of hypothetical tautomers.

While general studies on the tautomerism of other substituted quinolines exist, such as for hydroxyquinolines or methyl-quinolin-4(1H)-ones, the findings from these studies cannot be directly extrapolated to 3,6-Dibromo-2,4-dichloroquinoline due to the significant influence of the specific type and position of substituents on the electronic structure and stability of the molecule.

The lack of specific research on the conformational analysis and tautomerism of 3,6-Dibromo-2,4-dichloroquinoline means that no detailed research findings or corresponding data tables can be presented. Future computational studies would be necessary to elucidate these aspects of its chemical nature. Such studies would likely employ methods like Density Functional Theory (DFT) to calculate the optimized geometry, relative energies of any potential conformers or tautomers, and the energy barriers for their interconversion.

Advanced Academic Applications in Materials Science and Synthetic Strategy Development

Applications in Organic Optoelectronic and Photonic Materials

The rigid, aromatic structure of the quinoline (B57606) system is a foundational element for many materials with interesting photophysical properties. The strategic placement of electron-withdrawing halogens and the potential for targeted substitution reactions make derivatives of 3,6-Dibromo-2,4-dichloroquinoline promising candidates for use in organic optoelectronics.

While direct applications of 3,6-Dibromo-2,4-dichloroquinoline in commercial OLEDs are not extensively documented, its structural attributes make it a highly relevant precursor. Halogenated quinolines and related heterocycles are pivotal intermediates for creating the complex, polysubstituted aromatic systems that form the emissive and charge-transport layers in OLED devices.

The utility of such halogenated scaffolds is demonstrated in the synthesis of polysubstituted quinazolines, which share a similar heterocyclic core. For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines can undergo sequential, site-selective cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. nih.gov This process allows for the systematic introduction of various aryl and alkynyl groups, which are crucial for tuning the electronic and emissive properties of the final molecule. nih.gov The 3,6-Dibromo-2,4-dichloroquinoline molecule offers even greater complexity and potential, with four distinct points for modification, enabling the construction of highly elaborate and precisely engineered fluorescent materials.

A key feature of quinoline-based compounds in materials science is the ability to tune their photophysical properties, such as absorption and emission wavelengths, through structural changes. This includes the phenomenon of solvatochromism, where the color (absorption/emission) of a compound changes with the polarity of the solvent. researchgate.netasianpubs.org This effect arises from changes in the dipole moment of the molecule upon electronic excitation and is indicative of intramolecular charge transfer (ICT) character. researchgate.netresearchgate.net

Derivatives of 3,6-Dibromo-2,4-dichloroquinoline are ideal platforms for exploring these properties. The four halogen atoms can be selectively replaced with various electron-donating or electron-withdrawing groups. This allows for precise control over the electronic structure and, consequently, the photophysical behavior. For example, introducing donor groups can lead to a red-shift (a shift to longer wavelengths) in emission, while the strategic placement of substituents can influence the quantum yield—the efficiency of the fluorescence process. researchgate.net

The table below illustrates how modifications to related quinoline structures can impact their photophysical properties, providing a model for the potential of 3,6-Dibromo-2,4-dichloroquinoline derivatives.

Table 1: Example of Tunable Photophysical Properties in Quinoline Derivatives This table presents data for illustrative quinoline derivatives to demonstrate the principle of tunable properties, as specific data for 3,6-Dibromo-2,4-dichloroquinoline derivatives is not available.

| Compound Structure (Illustrative) | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Observation | Reference |

|---|---|---|---|---|---|

| 6-substituted quinoline | Donating group at C6 | ~380 | ~480 | Exhibits positive solvatochromism. | researchgate.net |

| 8-substituted quinoline | Donating group at C8 | ~385 | ~505 | Red-shift in emission compared to C6 substitution, indicating positional influence. | researchgate.net |

| 2,6,8-triaryl-4-(phenylethynyl)quinazoline | Aryl groups at C2, C6, C8 | ~350-400 | ~450-500 | Emission intensity influenced by the electronic nature of the aryl groups. | nih.gov |

Development of Novel Synthetic Building Blocks and Intermediates

The true strength of 3,6-Dibromo-2,4-dichloroquinoline in synthetic chemistry lies in its role as a versatile intermediate for constructing larger, more complex molecular architectures that would be difficult to assemble otherwise.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and intricate heterocyclic systems is a major focus of modern organic chemistry. 3,6-Dibromo-2,4-dichloroquinoline serves as an ideal starting point for such endeavors. The different reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allow for a programmed, stepwise synthesis. nih.gov Typically, C-Br bonds are more reactive than C-Cl bonds in reactions like Suzuki, Stille, or Heck couplings. Furthermore, the chlorine at the C2 or C4 position can exhibit enhanced reactivity due to the electronic influence of the ring nitrogen. nih.gov

This differential reactivity allows a synthetic chemist to first perform a reaction at the more labile bromine sites (C3 and C6), introduce a desired chemical moiety, and then proceed to react the chlorine sites (C2 and C4) under different conditions. This stepwise approach provides access to a vast array of complex structures, including fused ring systems and multi-substituted quinolines that can serve as ligands for catalysts, components of molecular machines, or advanced materials. researchgate.netresearchgate.net The general synthetic pathway for creating substituted quinolines often involves the initial synthesis of a dihydroxyquinoline, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) to produce a dichloroquinoline intermediate. heteroletters.org

Role in Agrochemical Research as Synthetic Scaffolds

The quinoline ring is a "privileged scaffold" in medicinal and agrochemical research, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netnih.gov Quinoline derivatives are known to possess a wide range of biological activities, including antifungal, and insecticidal properties. heteroletters.org

While the direct use of 3,6-Dibromo-2,4-dichloroquinoline in commercial agrochemicals is not established, its potential as a synthetic scaffold for the discovery of new active ingredients is significant. The development of novel pesticides and fungicides often relies on the synthesis of libraries of related compounds to identify structures with high efficacy and low toxicity. The four halogen "handles" on the 3,6-Dibromo-2,4-dichloroquinoline molecule provide a platform to systematically introduce a wide variety of functional groups at four different positions.

This approach is analogous to the synthesis of the fungicide thifluzamide, which involves a dibromo-substituted aniline (B41778) intermediate. google.com By using 3,6-Dibromo-2,4-dichloroquinoline as a core, researchers can create diverse molecular libraries to screen for new agrochemical leads, potentially leading to the development of next-generation crop protection agents.

Emerging Research Directions and Methodological Innovations in Halogenated Quinoline Chemistry

Interdisciplinary Approaches Integrating Chemical Synthesis with Advanced Characterization and Computational Design

The modern synthesis of complex molecules such as 3,6-Dibromo-2,4-dichloroquinoline increasingly relies on a synergistic interplay between synthetic chemistry, advanced analytical characterization, and computational modeling. This interdisciplinary approach allows for a more rational and efficient design and execution of synthetic strategies.

In the context of 3,6-Dibromo-2,4-dichloroquinoline, computational design, particularly using Density Functional Theory (DFT), can be employed to predict the reactivity of various precursors and intermediates. mdpi.com By calculating parameters such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), chemists can anticipate the most likely sites for halogenation and other functionalization reactions, thus guiding the selection of reagents and reaction conditions to achieve the desired polysubstituted pattern. researchgate.netresearchgate.net This predictive power helps to minimize trial-and-error experimentation, saving time and resources.

Once a synthetic route is proposed, advanced characterization techniques are crucial for confirming the structure and purity of the synthesized compounds. For a molecule like 3,6-Dibromo-2,4-dichloroquinoline, with its multiple halogen substituents, techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the precise connectivity and substitution pattern on the quinoline (B57606) core. youtube.com High-resolution mass spectrometry (HRMS) provides accurate mass determination, confirming the elemental composition. purdue.eduyoutube.com In cases of complex mixtures or to detect trace impurities, the coupling of gas chromatography with high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) offers a powerful tool for separation and identification. purdue.edu

The integration of these disciplines creates a powerful cycle of design, synthesis, and verification. Computational predictions guide the synthetic chemist, and the empirical data from advanced characterization feeds back to refine and validate the computational models, leading to a deeper understanding of the underlying chemical principles.

Table 1: Interdisciplinary Workflow for the Synthesis of 3,6-Dibromo-2,4-dichloroquinoline

| Phase | Techniques and Methodologies | Contribution to Synthesis |

| Design | Density Functional Theory (DFT), Molecular Modeling | Predicts reaction regioselectivity, optimizes reaction pathways, and assesses potential biological activity through docking studies. mdpi.comnih.gov |

| Synthesis | Multi-step organic synthesis, Catalysis | Chemical transformation of starting materials to the target compound. |

| Characterization | NMR (¹H, ¹³C, 2D), High-Resolution Mass Spectrometry (HRMS), GC-HR-TOF-MS | Confirms the molecular structure, verifies purity, and identifies byproducts. youtube.compurdue.edu |

| Refinement | Data analysis and model validation | Improves predictive models and informs the design of next-generation synthetic routes. |

Development of AI-Driven and High-Throughput Experimentation for Reaction Discovery and Optimization

The synthesis of complex molecules like 3,6-Dibromo-2,4-dichloroquinoline is a prime candidate for acceleration through artificial intelligence (AI) and high-throughput experimentation (HTE). These technologies are revolutionizing chemical synthesis by enabling the rapid exploration of vast reaction parameter spaces and the discovery of novel reaction pathways.

While direct examples for 3,6-Dibromo-2,4-dichloroquinoline are not yet prevalent in the literature, the application of these technologies holds immense promise. For instance, the multiple halogenation steps required for its synthesis could be optimized using an HTE approach to screen a wide array of halogenating agents and catalysts, while an AI model could predict potential side reactions and guide the selection of orthogonal protective group strategies.

Table 2: Potential Application of AI and HTE in the Synthesis of 3,6-Dibromo-2,4-dichloroquinoline

| Technology | Application in Synthesis | Potential Benefits |

| Machine Learning | Predict optimal reaction conditions (reagents, catalysts, solvents, temperature) for each halogenation step. doaj.org | Reduced number of experiments, faster optimization, prediction of side products. |

| High-Throughput Screening | Parallel screening of a large library of catalysts and reaction conditions for the chlorination and bromination steps. acs.orgnih.gov | Rapid identification of optimal conditions, discovery of novel catalytic systems. |

| Automated Synthesis Robots | Precise and reproducible execution of multi-step synthetic sequences. sciencedaily.com | Increased efficiency, reduced human error, around-the-clock operation. |

Exploration of Sustainable and Environmentally Benign Synthesis Routes with Minimized Waste Generation

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods, a trend that is highly relevant to the synthesis of polyhalogenated compounds like 3,6-Dibromo-2,4-dichloroquinoline. Traditional halogenation methods often involve the use of hazardous reagents and generate significant amounts of waste, prompting the search for greener alternatives.

One key area of research is the development of catalytic processes that minimize the use of stoichiometric reagents. For example, the use of transition-metal catalysts in C-H activation reactions allows for the direct introduction of halogen atoms onto the quinoline core, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. rsc.org This approach not only improves atom economy but also reduces the generation of byproducts.

The use of greener solvents is another important aspect of sustainable synthesis. Replacing hazardous chlorinated solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental impact of a synthetic process. Research into performing reactions in aqueous media or under solvent-free conditions is gaining traction. rsc.org

For the synthesis of 3,6-Dibromo-2,4-dichloroquinoline, a sustainable approach would involve a critical evaluation of each synthetic step to identify opportunities for improvement. This could include the use of recyclable catalysts, the replacement of hazardous reagents with safer alternatives, and the optimization of reaction conditions to minimize waste and energy consumption. The overarching goal is to develop a synthetic pathway that is not only efficient and high-yielding but also has a minimal environmental footprint.

Design and Synthesis of Next-Generation Polyhalogenated Quinolines with Tailored Reactivity Profiles

The strategic placement of multiple halogen atoms on the quinoline scaffold, as seen in 3,6-Dibromo-2,4-dichloroquinoline, offers a powerful tool for fine-tuning the electronic properties and reactivity of the molecule. This opens up exciting possibilities for the design and synthesis of next-generation polyhalogenated quinolines with tailored reactivity profiles for specific applications.

By systematically varying the halogen substitution pattern, chemists can create a library of polyhalogenated quinolines with a continuous spectrum of reactivity. Computational methods can play a crucial role in this design process by predicting how different halogen combinations will affect the electronic structure and reactivity of the molecule. researchgate.netresearchgate.net This allows for a more rational design of compounds with specific desired properties, rather than relying on a trial-and-error approach.

Q & A

Q. Table 1. Key Spectral Peaks for 3,6-Dibromo-2,4-dichloroquinoline

| Technique | Expected Peaks/Data | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 8.5–8.7 (aromatic H), δ 7.9–8.1 (quinoline H) | |

| 13C NMR | C-Br (~105 ppm), C-Cl (~125 ppm) | |

| MS (EI) | m/z 318 (M⁺), 240 (M⁺–Br) |

Q. Table 2. Reactivity Comparison of Halogenated Quinolines

| Position | Substituent | Reactivity in SNAr | Preferred Catalyst |

|---|---|---|---|

| 3 | Br | Moderate (leaving group ability) | Pd(PPh₃)₄ |

| 6 | Br | High (activation by para-Cl) | CuI |

| 2 | Cl | Low (steric hindrance) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.